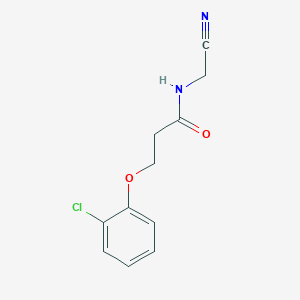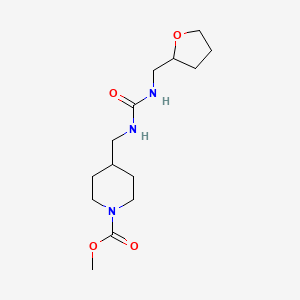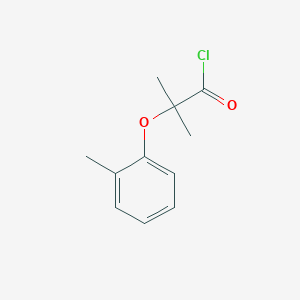
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide is a chemical compound with the CAS Number: 1311317-61-9 . It has a molecular weight of 283.17 . It’s a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-N-(1-methylcyclopentyl)-2-pyridinecarboxamide . The InChI code is 1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridines : The compound has been used in the synthesis of pyridines, particularly in the generation of 5-bromo-2,6-dialkylpyridine-4-carboxylates via Michael addition and bromocyclization processes (Bagley et al., 2004).
Crystal Structure Analysis : It has been involved in the synthesis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which was characterized through spectroscopic techniques and crystal structure analysis (Anuradha et al., 2014).
Synthesis of Acyclic Pyridine C-Nucleosides : It has played a role in the synthesis of various acyclic pyridine C-nucleosides, although these compounds did not exhibit significant biological activity (Hemel et al., 1994).
Receptor Binding Studies : The compound has been used to derive pyridine-3-carboxamides showing binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors (Hirokawa et al., 2003).
Antibacterial Activity : Pyridine-based derivatives, synthesized using this compound, have been evaluated for their bactericidal and fungicidal activities, showing significant antimicrobial action in some cases (Al-Omar & Amr, 2010).
Synthesis of Nav1.8 Sodium Channel Modulator : The compound was used in the kilo-scale synthesis of a Nav1.8 sodium channel modulator, highlighting its application in pharmaceutical synthesis (Fray et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-12(6-2-3-7-12)15-11(16)10-5-4-9(13)8-14-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVVIQKTCPLSNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-methylcyclopentyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)





![2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole](/img/structure/B2378904.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2378906.png)
![6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2378908.png)

![N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2378911.png)

![N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2378913.png)